3-(Benzylthio)-2-hydroxybenzaldehyde
Description
3-(Benzylthio)-2-hydroxybenzaldehyde is an ortho-substituted benzaldehyde derivative featuring a benzylthio (-S-CH₂C₆H₅) group at position 3 and a hydroxyl (-OH) group at position 2 of the benzaldehyde scaffold. Its molecular formula is C₁₄H₁₂O₂S (derived from the benzylthio group: C₇H₇S, and the 2-hydroxybenzaldehyde core: C₇H₅O₂).
Properties
Molecular Formula |
C14H12O2S |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-benzylsulfanyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H12O2S/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 |
InChI Key |
NGHUNEFMXIIYMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC(=C2O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-2-hydroxybenzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with benzylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the hydroxyl group by the benzylthio group. The reaction is typically conducted in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylthio)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: 3-(Benzylthio)-2-hydroxybenzoic acid.
Reduction: 3-(Benzylthio)-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The specific mechanism of action of 3-(Benzylthio)-2-hydroxybenzaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylthio group can enhance the compound’s ability to penetrate cell membranes, while the hydroxybenzaldehyde core can interact with various biological targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents (Position) | Key Features |
|---|---|---|---|
| This compound | C₁₄H₁₂O₂S | -S-CH₂C₆H₅ (3), -OH (2) | Sulfur linkage, antifungal potential |
| 3-Benzyl-5-chloro-2-hydroxybenzaldehyde | C₁₄H₁₁ClO₂ | -CH₂C₆H₅ (3), -Cl (5), -OH (2) | Chlorine enhances stability |
| 5-(Chloromethyl)-2-hydroxybenzaldehyde | C₈H₇ClO₂ | -CH₂Cl (5), -OH (2) | Reactive chloromethyl group |
| 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde | C₁₄H₁₁N₃O₂ | -C₆H₃N₃ (3), -CH₃ (5), -OH (2) | Benzotriazole moiety, UV absorption |
| 2-Hydroxy-3-(3-thienyl)benzaldehyde | C₁₁H₈O₂S | -C₄H₃S (3), -OH (2) | Thiophene ring, electronic effects |
Key Observations :
Substituent Impact on Bioactivity: The benzylthio group in this compound may enhance antifungal activity compared to non-sulfur analogues. Evidence from benzenesulfonamide derivatives indicates that benzylthio groups at position 2 of the scaffold improve antifungal efficacy, particularly with electron-withdrawing substituents (e.g., 4-Cl, 3-CF₃ on the benzylthio ring) . Bulky substituents (e.g., trifluoromethyl or methyl) on the benzylthio group reduce activity, suggesting steric hindrance negatively impacts target binding .
Electronic and Reactivity Differences: The sulfur atom in the benzylthio group may increase lipophilicity, enhancing membrane permeability compared to oxygen-based analogues like 2-hydroxy-3-methoxybenzaldehyde (C₈H₈O₃) .
Synthetic Utility :
Biological Activity
3-(Benzylthio)-2-hydroxybenzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects on biological systems.
Biological Activities
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is critical for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Effects
The compound has demonstrated potential anticancer activity in various in vitro studies. It induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and the activation of caspases. Notably, it has shown effectiveness against breast cancer cell lines, suggesting its potential use in targeted cancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound enhances the production of ROS in cancer cells, leading to oxidative stress and subsequent cell death.
- Enzyme Inhibition : It inhibits specific enzymes involved in tumor progression and microbial metabolism, which contributes to its anticancer and antimicrobial effects.
- Gene Expression Regulation : There is evidence suggesting that this compound can modulate the expression of genes associated with apoptosis and inflammation, further supporting its therapeutic potential.
Case Study 1: Antioxidant Activity in Neuroprotection
A study conducted on neuronal cell lines demonstrated that this compound significantly reduced oxidative stress markers. This finding suggests its potential application in neuroprotective strategies against conditions like Alzheimer's disease.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against Staphylococcus aureus infections. The results indicated a marked reduction in bacterial load, supporting the compound's use as an adjunct therapy in treating bacterial infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
